REACTION_CXSMILES
|
C(=N[C@H](C)C(C1C=CC=CC=1)(C1C=CC=CC=1)O)C1C(=CC=CC=1)O.[CH3:26][C:27](=[CH:29][CH:30]=[C:31]([CH3:33])[CH3:32])[CH3:28].C1(NN)C=CC=CC=1.[N+](=[CH:44][C:45]([O:47][CH2:48][CH3:49])=[O:46])=[N-]>O.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH3:49][CH2:48][O:47][C:45]([CH:44]1[C:31]([CH3:33])([CH3:32])[CH:30]1[CH:29]=[C:27]([CH3:28])[CH3:26])=[O:46] |f:4.5.6.7|
|
Name
|
|
Quantity
|
5.4 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NN
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=CC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=CC(=O)OCC
|
Name
|
(R)-N-salicylidene-2-amino-1,1-diphenylpropanol
|
Quantity
|
18.23 mg
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)=N[C@@H](C(O)(C1=CC=CC=C1)C1=CC=CC=C1)C
|
Name
|
6.09
|
Quantity
|
55 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)=CC=C(C)C
|
Name
|
|
Quantity
|
9.98 mg
|
Type
|
catalyst
|
Smiles
|
O.C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was further stirred at 25° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were charged in a 50 ml Schlenk's tube wherein the atmosphere
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C1C(C1(C)C)C=C(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |